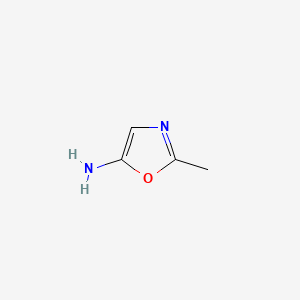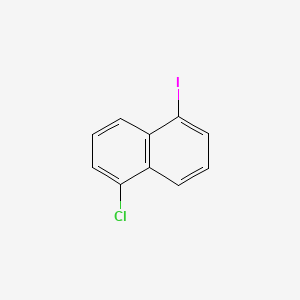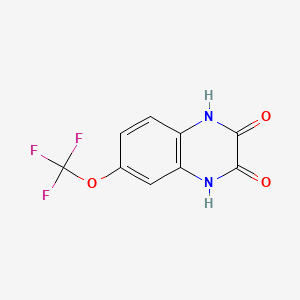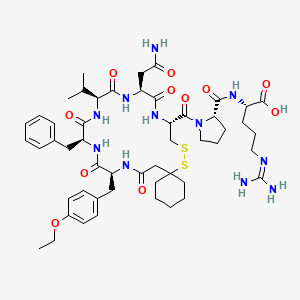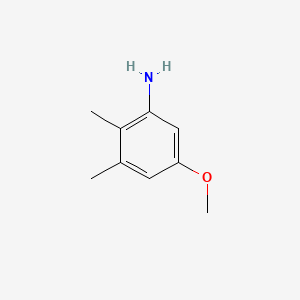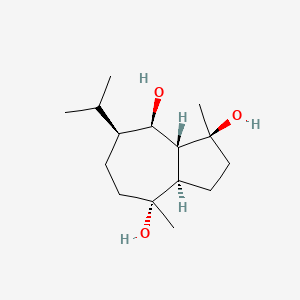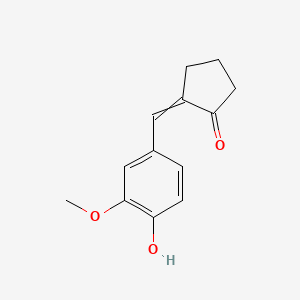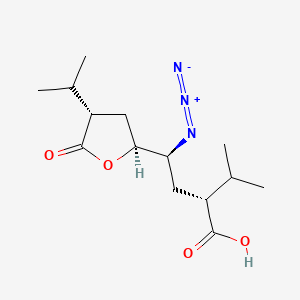
2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- is a complex organic compound characterized by its unique structural features, including a furan ring, azido group, and multiple stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, such as a butanal derivative, the furan ring can be constructed through cyclization reactions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, often using sodium azide under mild conditions.
Stereoselective Reactions: The stereocenters are introduced through stereoselective synthesis, which may involve chiral catalysts or reagents to ensure the correct configuration.
Final Functionalization:
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the aldehyde group, forming various oxidized products.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst for reduction.
Substitution Reagents: Sodium azide for introducing the azido group.
Major Products
Oxidized Derivatives: Including carboxylic acids or ketones.
Reduced Amines: Resulting from the reduction of the azido group.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Materials Science: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- depends on its specific application. For instance:
Biological Activity: The azido group can participate in bioorthogonal reactions, targeting specific biomolecules.
Catalytic Activity: The furan ring and stereocenters may play a role in the compound’s ability to act as a catalyst or ligand in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanbutanal Derivatives: Compounds with similar furan ring structures.
Azido Compounds: Molecules containing azido groups, such as azidomethyl ketones.
Stereoisomers: Compounds with similar stereochemistry but different functional groups.
Uniqueness
Structural Complexity: The combination of a furan ring, azido group, and multiple stereocenters makes this compound unique.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
This framework should help you create a detailed article on the compound
Propriétés
IUPAC Name |
(2R,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-7(2)9(13(18)19)5-11(16-17-15)12-6-10(8(3)4)14(20)21-12/h7-12H,5-6H2,1-4H3,(H,18,19)/t9-,10+,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAKHRBLANMPFO-RHYQMDGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](C(C)C)C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
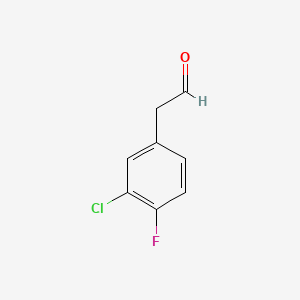
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)

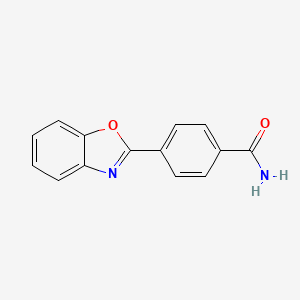
![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
